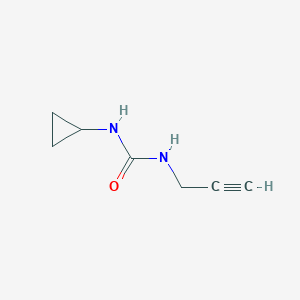![molecular formula C14H23NO4 B1373232 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1330750-04-3](/img/structure/B1373232.png)
3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of azabicycloheptane, which is a type of organic compound known as a bicyclic compound . Bicyclic compounds are organic compounds that contain two fused rings. The “azabicyclo” part of the name indicates that one of the atoms in the ring system is a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through ring closure of corresponding bis-electrophiles at bis-nucleophiles . Another approach could involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Scientific Research Applications
Synthesis and Molecular Structure
- The compound has been synthesized as a chiral cyclic amino acid ester from related compounds, characterized by 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. These methods provided detailed insights into its molecular structure, including its bicyclo[2.2.2]octane structure composed of lactone and piperidine groups (Moriguchi et al., 2014).
Synthetic Routes and Chemical Transformations
- Efficient, scalable routes have been developed for synthesizing enantiomerically pure variants of the compound. These methods involve multiple chemical transformations, enabling the production of kilogram amounts of the compound (Maton et al., 2010).
- Innovative synthetic approaches have been used to create derivatives of this compound, including the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate and its conversion into triazoles, demonstrating its versatility as a scaffold for preparing substituted piperidines (Harmsen et al., 2011).
Application in Peptidomimetics and Glycosidase Inhibitors
- The compound has been utilized in chirospecific syntheses of conformationally constrained amino acids for generating peptidomimetics, serving as conformational probes. This process includes a thiolactam sulfide contraction and transannular alkylation sequence, starting from L-glutamic acid (Campbell & Rapoport, 1996).
- Enantiomerically pure alcohols derived from the compound have been used to create diamines, evaluated as glycosidase inhibitors and seen as nonpeptide molecular scaffolds for designing peptide analogues (Moreno‐Vargas et al., 2003).
properties
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9?,10?,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRKXPGWOXKXHL-ILDUYXDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2CCC(C2)N1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



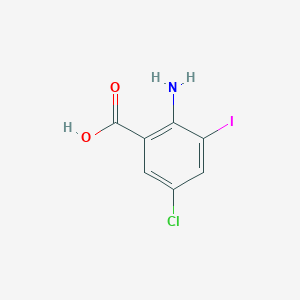
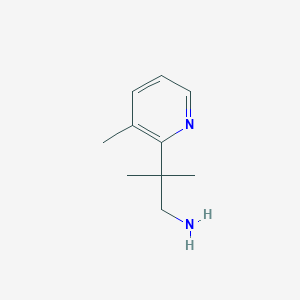
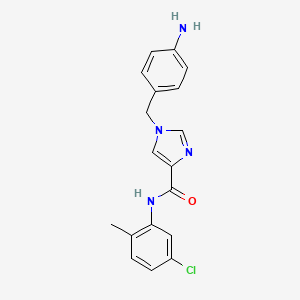
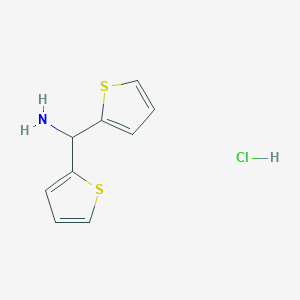
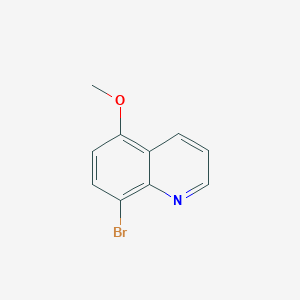

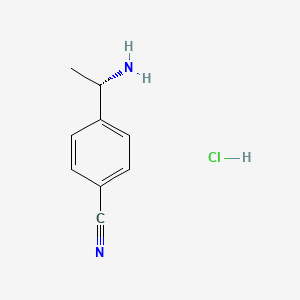


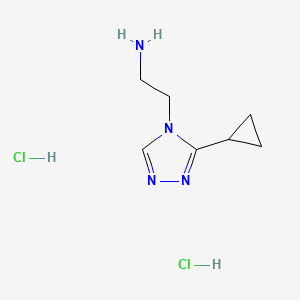
![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1373170.png)
